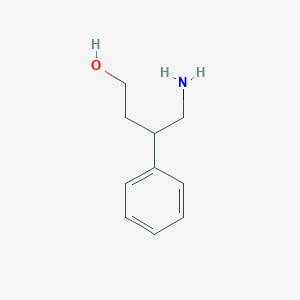

4-Amino-3-phenylbutan-1-ol

Description

4-Amino-3-phenylbutan-1-ol is a chiral amino alcohol featuring a phenyl group at position 3 and an amino group at position 4 of the butanol backbone. Amino alcohols are critical intermediates in drug design (e.g., β-blockers) and organocatalysis due to their hydrogen-bonding capabilities and stereochemical versatility .

Properties

IUPAC Name |

4-amino-3-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c11-8-10(6-7-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZXXZZHXOYACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590748 | |

| Record name | 4-Amino-3-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41175-40-0 | |

| Record name | 4-Amino-3-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of tert-Butyl 3-Cyano-3-phenylpropanoate with Lithium Aluminum Hydride

The most well-documented synthesis involves the reduction of tert-butyl 3-cyano-3-phenylpropanoate (CAS 22485-02-5) using lithium aluminum hydride (LiAlH$$_4$$) in tetrahydrofuran (THF). This method, reported in the patent WO2019/43139, achieves a yield of 60% under mild conditions.

Reaction Protocol :

- Substrate Preparation : Dissolve tert-butyl 3-cyano-3-phenylpropanoate (231 mg, 1 mmol) in anhydrous THF (10 mL).

- Reduction : Add LiAlH$$_4$$ (2.0 mmol, 2.0 mL of 1 M solution in THF) dropwise at 20°C.

- Stirring : React for 2 hours under inert atmosphere.

- Workup : Quench with water, extract with ethyl acetate (100 mL), dry over Na$$2$$SO$$4$$, and concentrate under reduced pressure.

Mechanistic Insight :

The cyano group ($$-\text{C}\equiv\text{N}$$) is reduced to a primary amine ($$-\text{CH}2\text{NH}2$$) via a two-step process:

- Nucleophilic attack by hydride ions on the electrophilic carbon of the nitrile.

- Protonation and subsequent elimination of the tert-butoxy group.

Optimization Considerations :

- Solvent Choice : THF ensures solubility of LiAlH$$_4$$ and stabilizes intermediates.

- Temperature Control : Exothermic reduction necessitates temperatures ≤25°C to prevent side reactions.

- Stoichiometry : A 2:1 molar ratio of LiAlH$$_4$$ to nitrile ensures complete conversion.

Physicochemical Properties and Analytical Data

The table below summarizes key properties of this compound and its precursors:

| Property | This compound | tert-Butyl 3-Cyano-3-phenylpropanoate |

|---|---|---|

| CAS Number | 41175-40-0 | 22485-02-5 |

| Molecular Formula | $$ \text{C}{10}\text{H}{15}\text{NO} $$ | $$ \text{C}{14}\text{H}{17}\text{NO}_2 $$ |

| Molecular Weight (g/mol) | 165.23 | 231.29 |

| Boiling Point (°C) | 313.7 (predicted) | 320–325 (estimated) |

| Density (g/cm³) | 1.1 ± 0.1 | 1.05 ± 0.1 |

| Flash Point (°C) | 143.5 ± 24.6 | >110 |

Spectroscopic Characterization :

- LCMS : A prominent peak at $$ m/z $$ 166.1 [M+H]$$^+$$ confirms the molecular ion.

- IR : Stretching vibrations at 3350 cm$$^{-1}$$ (N–H) and 1050 cm$$^{-1}$$ (C–O).

Industrial Scalability and Process Optimization

Challenges in Large-Scale Production

- Hydride Handling : LiAlH$$4$$ poses safety risks due to its pyrophoric nature. Alternatives like NaBH$$4$$/NiCl$$_2$$ or catalytic hydrogenation may be explored.

- Byproduct Formation : Incomplete reduction generates tertiary amines, necessitating rigorous purification (e.g., column chromatography or recrystallization).

Green Chemistry Considerations

- Solvent Recovery : THF can be recycled via distillation, reducing waste.

- Catalyst Recycling : ZnCl$$2$$ and AlCl$$3$$ from Friedel-Crafts steps may be recuperated through aqueous extraction.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Cost | Safety | Scalability |

|---|---|---|---|---|

| LiAlH$$_4$$ Reduction | 60 | Moderate | Low | High |

| Friedel-Crafts Adaptation | N/A | Low | Moderate | Moderate |

Key Takeaways :

- The LiAlH$$_4$$-mediated route is preferred for its simplicity and reproducibility.

- Friedel-Crafts-based methods require further development to incorporate amination.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-phenylbutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as ceric ammonium nitrate in acetonitrile can be used to oxidize the hydroxyl group.

Reduction: Lithium aluminium hydride in tetrahydrofuran is commonly used for reducing the cyano group to an amino group.

Substitution: Various nucleophiles can be used to substitute the amino group under appropriate conditions.

Major Products Formed:

Oxidation: 4-Amino-3-phenylbutan-2-one

Reduction: 4-Amino-3-phenylbutane

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

4-Amino-3-phenylbutan-1-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature.

Industry: Used in the production of fine chemicals and as a building block for various chemical syntheses.

Mechanism of Action

The mechanism of action of 4-Amino-3-phenylbutan-1-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and enzyme activities .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Differences

Positional Isomerism: (S)-2-Amino-4-phenylbutan-1-ol differs from the target compound in amino group placement (C2 vs. C4). 4-Amino-3-methylbutan-1-ol replaces the phenyl group with a methyl group, reducing aromaticity and increasing hydrophobicity. This modification simplifies synthesis but limits π-π interactions critical in drug-receptor binding .

Electron-Withdrawing Substituents: 3-Amino-1-fluoro-4-phenylbutan-2-ol introduces fluorine at C1, enhancing electronegativity and metabolic stability. Fluorine’s inductive effects may increase acidity of adjacent hydroxyl groups, influencing solubility and reactivity .

Aromatic vs. Aliphatic Amino Groups: (S)-3-(2-Amino-4-methyl-phenyl)-butan-1-ol incorporates an aromatic amino group, enabling conjugation and resonance stabilization. Such structures are common in dyes and kinase inhibitors .

Biological Activity

4-Amino-3-phenylbutan-1-ol, also known as 3-amino-4-phenylbutanol, is an organic compound that belongs to the class of amino alcohols. It has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic implications, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of approximately 165.23 g/mol. The structure features an amino group (-NH) attached to a butanol backbone, with a phenyl group (CH) contributing to its unique properties. This configuration allows it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. Notably, it has been studied for its role in inhibiting dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes management. The inhibition mechanism is competitive, suggesting that the compound binds to the active site of the enzyme, thereby preventing substrate access.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

-

Enzyme Inhibition :

- Dipeptidyl Peptidase-IV (DPP-IV) : Inhibition studies have demonstrated that this compound can effectively inhibit DPP-IV activity, which is crucial for blood glucose regulation .

-

Neuroprotective Effects :

- Preliminary studies suggest potential neuroprotective properties, possibly related to its structural similarity to amphetamines, which are known for their stimulant effects .

- Cytotoxicity :

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds can provide insights into the unique biological activities of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-4-phenylbutan-2-one | Ketone instead of alcohol | Exhibits different reactivity due to carbonyl group |

| (R)-3-Amino-4-phenylbutan-1-ol | Specific stereochemistry | Potentially different pharmacological effects |

| 4-Amino-3-methylbutan-1-ol | Methyl substitution | Different biological profiles due to methyl group |

This table illustrates how variations in functional groups and stereochemistry can influence the biological behavior of similar compounds.

Case Studies

Recent studies have focused on the pharmacological potential of this compound:

- Pharmacokinetics : Research indicates that this compound has favorable pharmacokinetic properties, including blood-brain barrier permeability (BBB permeant) and moderate lipophilicity (Log P values around 1.71) .

- Therapeutic Applications : Ongoing research aims to explore its applications in treating metabolic disorders and neurological conditions due to its enzyme inhibitory effects and potential neuroprotective capabilities .

Q & A

Q. How can researchers optimize the synthesis of 4-Amino-3-phenylbutan-1-ol for high-purity yields in laboratory settings?

Methodological Answer: Synthesis optimization involves a multi-step approach:

- Reagent Selection: Use lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction steps under anhydrous conditions to minimize side reactions .

- Reaction Monitoring: Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity.

- Purification Techniques: Utilize column chromatography with silica gel or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the final product.

- Industrial Parallels: Adapt continuous flow chemistry methods to enhance scalability and reproducibility in lab-scale syntheses .

Key Reaction Parameters

| Step | Reagents/Conditions | Yield Optimization Strategy |

|---|---|---|

| Reduction | LiAlH₄, THF, 0–5°C | Slow addition of reductant to control exothermicity |

| Oxidation | Ceric ammonium nitrate, acetonitrile | Maintain stoichiometric excess of oxidant |

Q. What analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?

Methodological Answer:

- X-ray Crystallography: Use SHELXL for refining crystal structures to resolve stereochemistry, particularly for distinguishing enantiomers (e.g., (2R,3S) vs. (2S,3R) configurations) .

- NMR Spectroscopy: Combine ¹H, ¹³C, and 2D NMR (COSY, HSQC) to assign proton environments and confirm the presence of amino (-NH₂) and hydroxyl (-OH) groups .

- Mass Spectrometry (HRMS): Validate molecular weight (193.29 g/mol) and fragmentation patterns to rule out impurities .

Q. What are the most common derivatives of this compound, and how are they applied in medicinal chemistry?

Methodological Answer: Derivatives are synthesized via functional group transformations:

- 4-Phenyl-1-butanol: Oxidized to 2-phenyltetrahydrofuran (a heterocyclic intermediate) using ceric ammonium nitrate .

- 4-Phenylbutan-2-amine: Synthesized via reductive amination for antihypertensive drug precursors (e.g., dilevalol) .

- Sec-butylamine Derivatives: Used as TNF-α inhibitors; optimize via regioselective alkylation under base-catalyzed conditions .

Derivative Applications

| Derivative | Application | Key Reaction |

|---|---|---|

| 2-Phenyltetrahydrofuran | Organic synthesis intermediate | Oxidation with CAN |

| Dilevalol precursor | Antihypertensive agent | Reductive amination |

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives, and what experimental strategies resolve enantiomer-specific effects?

Methodological Answer:

- Chiral Resolution: Use chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to separate enantiomers .

- Biological Assays: Compare IC₅₀ values of (R)- and (S)-enantiomers in receptor-binding studies (e.g., TNF-α inhibition assays) to identify active stereoisomers .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities of enantiomers to target proteins .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer: Contradictions often arise from:

- Purity Discrepancies: Validate compound purity via HPLC (>98%) and elemental analysis before biological testing .

- Assay Variability: Standardize assay protocols (e.g., cell line selection, incubation time) across studies.

- Structure-Activity Relationship (SAR) Analysis: Systematically modify functional groups (e.g., substituents on the phenyl ring) to isolate contributing factors .

Q. What computational approaches are effective for predicting the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT): Calculate thermodynamic parameters (ΔG, activation energy) for proposed reactions using Gaussian or ORCA .

- Retrosynthetic Analysis: Apply tools like Synthia or ICSynth to identify feasible routes to target molecules from commercial precursors .

- Solvent Optimization: Use COSMO-RS simulations to predict solvent effects on reaction rates and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.